molecular formula C34H33F3N6O4 B445167 5-(3,4-DIMETHOXYPHENYL)-N~2~-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

5-(3,4-DIMETHOXYPHENYL)-N~2~-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B445167
M. Wt: 646.7g/mol
InChI Key: RSNUYEUELWTCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-DIMETHOXYPHENYL)-N~2~-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, dimethyl, phenoxy, and trifluoromethyl groups

Preparation Methods

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-N~2~-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The synthetic route typically starts with the preparation of the pyrazole and pyrimidine rings, followed by the introduction of the trifluoromethyl group and the coupling of the phenyl and methoxy groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3,4-DIMETHOXYPHENYL)-N~2~-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like methoxy, dimethyl, and trifluoromethyl allows it to bind to active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5-(3,4-DIMETHOXYPHENYL)-N~2~-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include:

  • 5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione
  • 4-hydroxy-3,5-dimethoxybenzoic acid These compounds share similar structural features, such as methoxy and phenyl groups, but differ in their overall structure and functional groups, which can lead to different chemical and biological properties. The uniqueness of this compound lies in its combination of functional groups and its potential applications across various fields.

Properties

Molecular Formula

C34H33F3N6O4

Molecular Weight

646.7g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-N-[3,5-dimethyl-1-[(3-phenoxyphenyl)methyl]pyrazol-4-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C34H33F3N6O4/c1-20-32(21(2)42(40-20)19-22-9-8-12-25(15-22)47-24-10-6-5-7-11-24)39-33(44)27-18-31-38-26(17-30(34(35,36)37)43(31)41-27)23-13-14-28(45-3)29(16-23)46-4/h5-16,18,26,30,38H,17,19H2,1-4H3,(H,39,44)

InChI Key

RSNUYEUELWTCIB-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C)NC(=O)C4=NN5C(CC(NC5=C4)C6=CC(=C(C=C6)OC)OC)C(F)(F)F

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C)NC(=O)C4=NN5C(CC(NC5=C4)C6=CC(=C(C=C6)OC)OC)C(F)(F)F

Origin of Product

United States

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